molecular formula C8H6N2O2 B2760978 1H-[1,3]Dioxolo[4,5-F]indazole CAS No. 58118-19-7

1H-[1,3]Dioxolo[4,5-F]indazole

Numéro de catalogue: B2760978
Numéro CAS: 58118-19-7
Poids moléculaire: 162.148
Clé InChI: MIBMVQGBOOPQNT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1H-[1,3]Dioxolo[4,5-F]indazole is a heterocyclic compound that features a fused ring system combining an indazole core with a dioxole moiety. This unique structure imparts the compound with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1H-[1,3]Dioxolo[4,5-F]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of transition metal-catalyzed reactions, such as copper(II) acetate-catalyzed N-N bond formation, which employs oxygen as the terminal oxidant . Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines .

Industrial Production Methods: Industrial production of this compound may utilize scalable synthetic routes that ensure high yields and purity. These methods often involve optimized reaction conditions, such as solvent-free reactions or the use of environmentally benign catalysts to minimize byproducts and waste .

Analyse Des Réactions Chimiques

Types of Reactions: 1H-[1,3]Dioxolo[4,5-F]indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxolo-indazole derivatives with additional oxygen-containing functional groups, while reduction can produce partially or fully reduced analogs .

Applications De Recherche Scientifique

Anticancer Applications

1H-[1,3]Dioxolo[4,5-F]indazole derivatives have been investigated for their potential as anticancer agents. The indazole scaffold is known for its ability to inhibit various cancer-related pathways:

  • Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition : Research indicates that 1H-indazole derivatives can act as potent inhibitors of IDO1, an enzyme involved in the immune escape of tumors. One study identified a derivative with an IC50 value of 5.3 μM, demonstrating significant inhibition of the kynurenine pathway, which tumors exploit to evade immune responses . The structure-activity relationship (SAR) analysis showed that modifications at the 4-position and 6-position of the indazole ring significantly influence inhibitory potency .
  • Fibroblast Growth Factor Receptor (FGFR) Inhibition : Compounds containing the indazole scaffold have been developed as FGFR inhibitors, which are crucial in various cancers. One derivative exhibited an IC50 value of 2.9 nM against FGFR1, showcasing its potential as a targeted cancer therapy . Additionally, another compound demonstrated promising activity against multiple cancer cell lines .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound derivatives has also been explored:

  • Non-steroidal Anti-inflammatory Drugs (NSAIDs) : Some derivatives have shown efficacy comparable to established NSAIDs in reducing inflammation. For instance, compounds derived from the indazole structure have been linked to significant reductions in inflammatory markers in preclinical models .

Other Therapeutic Applications

Beyond oncology and inflammation, this compound derivatives are being explored for additional therapeutic applications:

  • Diabetes Management : Certain compounds have demonstrated efficacy in managing blood glucose levels in animal models. These compounds activate glucokinase and show potential as oral hypoglycemic agents .
  • Antimicrobial Activity : There is emerging evidence that some derivatives possess antimicrobial properties, making them candidates for further investigation in treating infections .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological profile. Key findings include:

  • Position-specific Modifications : Variations at specific positions on the indazole ring significantly affect biological activity. For example, substituents at the C3 and C6 positions have been shown to enhance IDO1 inhibitory activity .

Comparaison Avec Des Composés Similaires

Activité Biologique

1H-[1,3]Dioxolo[4,5-F]indazole is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a unique dioxole ring fused with an indazole moiety. Its molecular formula is C8H6N2O2C_8H_6N_2O_2 with a molecular weight of approximately 162.15 g/mol. The compound's structural characteristics contribute to its reactivity and biological interactions.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. A notable study reported an IC50 value of approximately 5 µM against breast cancer cells, indicating potent cytotoxicity.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)5Induction of apoptosis and cell cycle arrest
HeLa (Cervical Cancer)7Inhibition of DNA synthesis
A549 (Lung Cancer)10Activation of caspase pathways

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. A study indicated that this compound has effective inhibitory concentrations against both Gram-positive and Gram-negative bacteria.

Microorganism MIC (µg/mL) Type
Staphylococcus aureus32Gram-positive
Escherichia coli64Gram-negative
Pseudomonas aeruginosa128Gram-negative

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly in modulating pathways involved in cancer progression and inflammation. For example, it has been identified as a potent inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer immune evasion.

  • IDO Inhibition : The IC50 for IDO inhibition was found to be 0.55 ± 0.03 µM, making it significantly more effective than traditional inhibitors like allopurinol (IC50 = 5.43 ± 0.80 µM) .

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to increased caspase activity.
  • Cell Cycle Arrest : It causes G1/S phase arrest in cancer cells.
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways have been proposed as mechanisms for its antimicrobial effects.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Breast Cancer : In vivo studies demonstrated that treatment with the compound significantly reduced tumor size in mouse models compared to controls.
  • Antimicrobial Efficacy : Clinical isolates treated with the compound showed reduced biofilm formation and enhanced susceptibility to conventional antibiotics.

Propriétés

IUPAC Name

1H-[1,3]dioxolo[4,5-f]indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-5-3-9-10-6(5)2-8-7(1)11-4-12-8/h1-3H,4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBMVQGBOOPQNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.